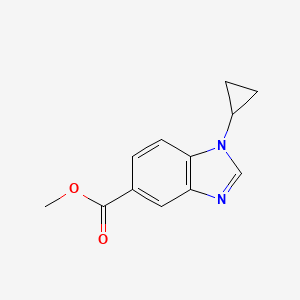

Methyl 1-cyclopropylbenzimidazole-5-carboxylate

Description

Methyl 1-cyclopropylbenzimidazole-5-carboxylate (CAS: 887351-09-9, MFCD08448288) is a benzimidazole derivative characterized by a cyclopropyl group at position 1 and a methyl ester moiety at position 5 of the benzimidazole core. Benzimidazoles are heterocyclic compounds renowned for their broad pharmacological activities, including antiviral, anticancer, and antimicrobial properties .

The cyclopropyl substituent at position 1 may enhance metabolic stability and influence receptor binding, while the methyl ester group contributes to solubility and bioavailability. These structural features position it as a candidate for further optimization in medicinal chemistry.

Properties

IUPAC Name |

methyl 1-cyclopropylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)8-2-5-11-10(6-8)13-7-14(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEVWYBJAGQALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743103 | |

| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-09-9 | |

| Record name | Methyl 1-cyclopropyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopropylbenzimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with cyclopropyl carboxylic acid derivatives, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization and esterification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

Oxidation: Benzimidazole-5-carboxylic acid derivatives.

Reduction: Benzimidazole-5-methanol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several promising applications:

1. Medicinal Chemistry

- Anticancer Properties : Research indicates that methyl 1-cyclopropylbenzimidazole-5-carboxylate exhibits cytotoxic effects against various cancer cell lines. It has been explored for its potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its application in treating inflammatory diseases .

2. Biological Research

- Mechanism of Action : The interaction of this compound with specific enzymes and receptors has been studied. It can inhibit certain enzymes by binding to their active sites, thereby modulating signaling pathways involved in cell growth and proliferation.

- Pharmacological Studies : Recent pharmacological reviews highlight the compound's role as a bioactive agent, emphasizing its potential in drug development for various therapeutic areas including cancer and infectious diseases .

3. Industrial Applications

- Agrochemicals : The compound's structural features make it suitable for developing agrochemicals aimed at pest control or plant growth regulation. Its efficacy in biological systems enhances its attractiveness for agricultural applications.

Case Studies

Several case studies have evaluated the biological effects of this compound:

| Study Type | Objective | Findings |

|---|---|---|

| Antimicrobial Study | Assess efficacy against Staphylococcus aureus | Exhibited MIC = 32 µg/mL |

| Antimicrobial Study | Assess efficacy against Escherichia coli | Exhibited MIC = 64 µg/mL |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours |

| Inflammation Model Study | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by ~50% |

These studies underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of methyl 1-cyclopropylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Methyl 1-cyclopropylbenzimidazole-5-carboxylate is compared below with key analogues, focusing on substituent positions, functional groups, and pharmacological relevance.

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Observations

Substituent Position and Activity :

- The position of the cyclopropyl group significantly impacts biological activity. For example, Methyl 3-cyclopropylbenzimidazole-5-carboxylate (3-position) may exhibit different receptor affinity compared to the 1-cyclopropyl analogue due to steric and electronic effects .

- 2-Substituted benzimidazoles (e.g., benzodioxol or phenyl groups) are associated with enhanced pharmacological activity, as seen in Ethyl 2-(1,3-benzodioxol-5-yl)- derivatives .

Functional Group Additions :

- The introduction of a methyl group at position 2 (Methyl 1-cyclopropyl-2-methyl-...) may sterically hinder interactions with enzymatic targets, altering efficacy .

- Bulky substituents like pyrrolidinylpropyl (e.g., in Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-...) could enhance selectivity for specific protein binding pockets .

Commercial Availability :

- This compound is discontinued, limiting its use in current research, whereas analogues like Methyl 3-cyclopropylbenzimidazole-5-carboxylate remain available .

Biological Activity

Methyl 1-cyclopropylbenzimidazole-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The structure can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 215.23 g/mol

- CAS Number : 887351-09-9

This compound is characterized by the presence of a cyclopropyl group and a carboxylate moiety, which contribute to its pharmacological properties.

Research indicates that compounds with benzimidazole scaffolds often exhibit their biological effects through interactions with various protein targets. In particular, this compound has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways.

Enzyme Inhibition

One study highlighted the compound's activity against the pks13 enzyme in Mycobacterium tuberculosis. The compound demonstrated sub-micromolar IC values, indicating potent inhibition. This suggests that it may serve as a lead compound for developing anti-tuberculosis agents .

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored through various modifications to the benzimidazole scaffold. Key findings include:

- Cyclopropyl Group : The presence of the cyclopropyl substituent is crucial for maintaining biological activity, likely due to its steric and electronic properties.

- Carboxylate Moiety : The carboxylic acid functionality enhances solubility and may facilitate interactions with target proteins.

Comparative Analysis of Related Compounds

| Compound Name | IC (µM) | Target Enzyme |

|---|---|---|

| This compound | <0.5 | Pks13 |

| Compound A | 0.8 | Pks13 |

| Compound B | 2.0 | Pks13 |

This table illustrates the potency of this compound compared to related compounds, emphasizing its potential as a therapeutic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains, revealing significant growth inhibition at low concentrations.

- Anti-inflammatory Effects : Research indicated that derivatives of the benzimidazole scaffold could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

- Cancer Research : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Q & A

Q. What are the established synthetic routes for Methyl 1-cyclopropylbenzimidazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves cyclocondensation and esterification. For example, analogous benzimidazole derivatives are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids (e.g., 15-hour reflux in excess acid, followed by ice quenching) . Optimization includes:

- Catalyst screening : Use of DMF-DMA (dimethylformamide dimethyl acetal) to enhance cyclization efficiency, as seen in pyrazole-carboxylate synthesis .

- Temperature control : Maintaining reflux temperatures (e.g., 100–120°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H-NMR : Key for verifying the cyclopropane ring (e.g., characteristic splitting patterns for cyclopropyl protons) and ester group (singlet for methoxy protons). For example, methyl benzimidazole derivatives show aromatic protons at δ 7.5–8.5 ppm and methoxy groups at δ 3.9–4.1 ppm .

- HPLC : Quantifies purity (>99% by area) using C18 columns, with mobile phases like acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 243.0874 for C12H11N2O2).

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during characterization?

Methodological Answer: Contradictions may arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between benzimidazole tautomers .

- Spiking experiments : Adding authentic samples to NMR solutions to identify overlapping peaks.

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

Q. What computational methods are suitable for predicting the reactivity of the cyclopropane ring in this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/6-31G(d) to model ring strain and bond angles. Cyclopropane’s 60° C-C-C angles increase reactivity toward electrophiles .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by simulating binding affinities of the cyclopropane moiety .

- MD simulations : Assess stability under physiological conditions (e.g., solvation in water for 50 ns using GROMACS) .

Q. How should researchers design stability studies to evaluate degradation pathways under varying pH and temperature?

Methodological Answer:

- Forced degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (humidity) for 14 days .

- Analytical monitoring : Use HPLC-DAD to track degradation products. For example, ester hydrolysis under basic conditions yields the carboxylic acid derivative .

- Kinetic modeling : Calculate half-life (t1/2) using first-order kinetics from degradation rate constants .

Data Contradiction and Troubleshooting

Q. How can conflicting bioactivity results (e.g., inconsistent enzyme inhibition data) be addressed?

Methodological Answer:

- Dose-response validation : Repeat assays with 8-point dilution series (e.g., 0.1–100 μM) to confirm IC50 values .

- Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only samples to rule out solvent interference.

- Enzyme source standardization : Use recombinant enzymes from consistent suppliers to avoid batch variability .

Synthetic Optimization Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.